2,4-Di-tert-butylphenol-d18

Description

Chemical Nomenclature and Structure

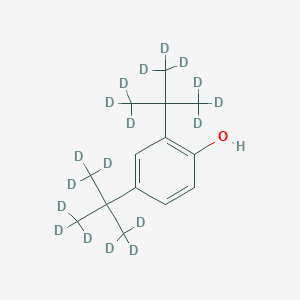

2,4-Di-tert-butylphenol-d18 (CAS: 1246816-88-5) is a deuterated isotopologue of 2,4-di-tert-butylphenol, where 18 hydrogen atoms in the tert-butyl groups are replaced with deuterium. Its systematic IUPAC name is 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol . The molecular formula is C₁₄H₄D₁₈O , with a molecular weight of 224.43 g/mol . Structurally, the phenol ring retains non-deuterated hydrogens, while the tert-butyl substituents at the 2- and 4-positions are fully deuterated (Figure 1).

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₄D₁₈O |

| Molecular Weight | 224.43 g/mol |

| IUPAC Name | 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

| Parent Compound | 2,4-Di-tert-butylphenol (C₁₄H₂₂O) |

| Isotopic Substitution | 18 deuterium atoms in tert-butyl groups |

Historical Context of Deuterated Phenolic Compounds

Deuterated compounds emerged as critical tools in chemical research following Harold Urey’s discovery of deuterium in 1931. Early applications focused on mechanistic studies, leveraging the kinetic isotope effect to probe reaction pathways. Phenolic deuteration gained traction in the 1970s with methods such as H-D exchange reactions using heavy water (D₂O) and catalysts like platinum. Innovations in flow synthesis and microwave-assisted reactions later improved efficiency, enabling scalable production of deuterated aromatics. The 2017 FDA approval of deutetrabenazine , the first deuterated drug, underscored the therapeutic potential of deuterated molecules.

Significance in Isotope Chemistry Research

2,4-Di-tert-butylphenol-d18 is pivotal in isotope chemistry for three reasons:

- Kinetic Isotope Effects (KIE): Deuterium substitution slows metabolic degradation, making it valuable for tracing reaction mechanisms. For example, studies using deuterated phenols have elucidated alternative pathways to arene oxide intermediates in hepatic monooxygenase systems.

- Analytical Standards: Its predictable fragmentation patterns in mass spectrometry aid in quantifying non-deuterated analogs in environmental and biological samples.

- Synthetic Methodology: It serves as a model compound for developing core-labeling techniques , such as [5+1] cyclization strategies using carbon-13 or carbon-14 synthons.

Molecular Classification and Positioning within Phenol Derivatives

2,4-Di-tert-butylphenol-d18 belongs to the deuterated alkylphenol subclass, characterized by bulky alkyl groups and isotopic substitution. Its parent compound, 2,4-di-tert-butylphenol, is widely used in antioxidant production (e.g., tris(2,4-di-tert-butylphenyl)phosphite) and UV stabilizers. The deuterated variant shares the same phenolic backbone but exhibits distinct physicochemical properties, including altered van der Waals interactions and hydrogen-bonding capacity , due to deuterium’s higher mass and shorter bond length.

Table 2: Comparison with Non-Deuterated Analog

| Property | 2,4-Di-tert-butylphenol | 2,4-Di-tert-butylphenol-d18 |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | C₁₄H₄D₁₈O |

| Molecular Weight | 206.33 g/mol | 224.43 g/mol |

| Boiling Point | 261–265°C | Similar (data limited) |

| Solubility in Water | 35 mg/L (25°C) | Comparable |

| Primary Use | Antioxidant precursor | Isotopic tracer |

Properties

IUPAC Name |

2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Scrambling

Deuterated isobutylene (C₄D₈) may undergo H/D exchange during alkylation, reducing isotopic purity. Using excess deuterated reagent and low temperatures (70–100°C) mitigates this.

Catalyst Compatibility

Molecular sieves doped with La₂O₃ show higher tolerance to deuterated feeds than γ-alumina, maintaining >80% selectivity after 10 cycles. Calcination at 500°C restores active sites without degrading deuterium labels.

Purification

Distillation or chromatography isolates 2,4-di-tert-butylphenol-d18 from non-deuterated byproducts. The PubChem entry (CID 71315956) notes a molecular weight of 224.43 g/mol, requiring high-resolution MS for validation.

Industrial-Scale Considerations

The CN111205172A method’s catalyst recycling reduces waste, aligning with green chemistry principles . For large-scale deuterated synthesis, continuous-flow reactors could enhance efficiency, though no existing patents explicitly describe this for 2,4-di-tert-butylphenol-d18.

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its phenolic form from oxidized states.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions are employed.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Scientific Research Applications

Chemical Synthesis

Antioxidants and UV Stabilizers

2,4-Di-tert-butylphenol-d18 serves as a crucial raw material in the production of antioxidants like tris(2,4-di-tert-butylphenyl)phosphite. These antioxidants are widely used in plastics and rubber to prevent degradation caused by oxidative stress. Additionally, it is utilized in the formulation of phenolic benzotriazole-type UV absorbers that protect polymers from UV radiation damage .

Agrochemicals

The compound is also a precursor for synthesizing agrochemicals. Its derivatives are employed in creating pesticides and herbicides that target specific pests while minimizing environmental impact. For example, recent studies have identified 2,4-Di-tert-butylphenol as a novel agonist for insect odorant receptors, indicating its potential as a selective pest control agent .

Insecticidal Properties

Research has demonstrated that 2,4-Di-tert-butylphenol-d18 can selectively bind to insect odorant receptors, particularly the Orco subunit. This interaction suggests its potential application in developing targeted insecticides that do not affect non-target species . The compound's ability to induce inward currents in specific receptors highlights its effectiveness as an insect attractant or repellent.

Cytotoxicity and Antioxidant Effects

Studies have shown that 2,4-Di-tert-butylphenol-d18 exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Its mechanism involves the generation of reactive oxygen species leading to apoptosis in cancer cells . Furthermore, it has been noted for its protective effects against oxidative stress in neuronal cells, making it a candidate for neuroprotective therapies .

Environmental Impact

Phytotoxicity and Herbicidal Activity

The compound has been investigated for its phytotoxic properties. It can significantly inhibit seed germination and seedling growth in various plant species, suggesting potential use as a natural herbicide . Studies indicate that 2,4-Di-tert-butylphenol-d18 induces oxidative stress in plants, leading to reduced photosynthetic activity and chlorophyll content .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a precursor for antioxidants and UV stabilizers; important in producing agrochemicals. |

| Pest Control | Acts as an agonist for insect odorant receptors; potential for selective insecticides. |

| Biological Activity | Exhibits cytotoxicity against cancer cell lines; protects against oxidative stress. |

| Environmental Impact | Shows phytotoxic effects; potential for use as a natural herbicide. |

Case Studies

- Insect Control Research : A study published in the International Journal of Molecular Sciences explored the binding affinity of 2,4-Di-tert-butylphenol-d18 to insect odorant receptors. The findings suggest its application in developing new pest control strategies that target specific insects without harming beneficial species .

- Cytotoxicity Analysis : Research conducted on the cytotoxic effects of 2,4-Di-tert-butylphenol-d18 revealed an IC50 value of 10 µg/mL against HeLa cells. This study emphasizes the compound's potential as an anti-cancer agent through mechanisms involving apoptosis and oxidative stress induction .

- Phytotoxicity Evaluation : A comprehensive analysis demonstrated that 2,4-Di-tert-butylphenol-d18 significantly inhibited the growth of various weed species at concentrations as low as 0.1 mg/mL. This research supports its development as a natural herbicide for agricultural applications .

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylphenol-d18 involves its interaction with cellular components. It can disrupt cell membranes and interfere with redox homeostasis, leading to cell death. This compound targets the cell wall, cell membrane, and oxidative stress pathways, making it effective against various microorganisms .

Comparison with Similar Compounds

Table 1: Structural analogs of 2,4-di-tert-butylphenol-d18

Key Differences :

- Steric Effects: 4-sec-Butyl-2,6-di-tert-butylphenol exhibits greater steric hindrance due to its 2,6-di-tert-butyl configuration, reducing reactivity compared to the 2,4-isomer .

- Solubility: The cyclohexyl group in 4-tert-butyl-2-cyclohexylphenol increases hydrophobicity, making it less soluble in polar solvents than 2,4-di-tert-butylphenol derivatives .

Isotopic Analogs

Table 2: Deuterated analogs of phenolic compounds

Key Differences :

- Deuterium Distribution: 2,4-Di-tert-butylphenol-d18 replaces 18 H atoms, whereas analogs like 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 combine partial tert-butyl and aromatic deuteration .

- Functional Groups: Methoxy-substituted analogs (e.g., 4-methoxyphenol derivatives) exhibit altered electronic properties, affecting antioxidant activity .

Table 3: Functional analogs in polymer stabilization and antioxidants

Key Differences :

- Thermal Stability: Tris(2,4-di-tert-butylphenyl) Phosphate outperforms 2,4-di-tert-butylphenol-d18 in high-temperature applications due to its phosphate ester group .

- Toxicity: BPA’s endocrine-disrupting effects limit its use compared to deuterated phenols, which are primarily research tools .

Research Findings and Implications

- Deuterium Effects: Deuteration in 2,4-di-tert-butylphenol-d18 reduces its vapor pressure and increases thermal stability compared to the non-deuterated form, as inferred from enthalpy of sublimation data (ΔsubH = 20.6 ± 0.07 kcal/mol for the parent compound) .

- Analytical Utility: The compound’s deuterium signature allows precise tracking in environmental and biological matrices, avoiding interference from ubiquitous non-deuterated phenols .

- Synthetic Challenges: Position-specific deuteration (e.g., tert-butyl vs. aromatic H) requires specialized catalytic methods, as noted in deuterated reagent catalogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,4-Di-tert-butylphenol-d18?

- Methodological Answer :

- Synthesis : Use isotopic labeling (deuterium substitution at tert-butyl groups) via catalytic exchange reactions or deuterated precursors (e.g., tert-butyl-d9 groups) under controlled anhydrous conditions .

- Characterization :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) to confirm >95% purity .

- Structural Confirmation : and to verify deuterium incorporation and absence of protiated impurities. Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 256.47 for deuterated variants) .

Q. How should 2,4-Di-tert-butylphenol-d18 be stored to ensure stability in environmental analysis workflows?

- Methodological Answer :

- Store in amber glass vials at -20°C under inert gas (e.g., argon) to prevent oxidation and isotopic exchange. Avoid exposure to light or moisture, as tert-butyl groups may degrade under prolonged UV exposure .

- Validate stability via periodic GC-MS analysis to detect decomposition products (e.g., protiated phenol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for 2,4-Di-tert-butylphenol-d18 in aquatic systems?

- Methodological Answer :

- Experimental Design : Conduct parallel studies under controlled pH (4–9), temperature (4–25°C), and UV irradiation to isolate degradation pathways. Use LC-MS/MS with deuterium-labeled internal standards to distinguish biotic vs. abiotic degradation .

- Data Reconciliation : Apply kinetic isotope effects (KIE) modeling to quantify deuterium’s impact on reaction rates. Cross-validate with isotopic tracing in sediment-water microcosms .

Q. What advanced techniques optimize the detection of 2,4-Di-tert-butylphenol-d18 in complex environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with BSTFA to enhance volatility for GC-MS analysis .

- Instrumentation : High-resolution mass spectrometry (HRMS) in SIM mode (m/z 256.47 ± 0.001) to mitigate matrix interference. Couple with isotope dilution quantitation for precision (±5% RSD) .

Q. How can computational modeling predict the ecological impact of 2,4-Di-tert-butylphenol-d18 in terrestrial ecosystems?

- Methodological Answer :

- QSAR Modeling : Use PubChem-derived descriptors (e.g., logP, molar refractivity) to estimate bioaccumulation potential. Validate with microcosm studies tracking deuterated compound uptake in soil microbiota .

- Species Sensitivity Distribution (SSD) : Integrate toxicity data (e.g., EC50 for algae, Daphnia) to derive PNEC (predicted no-effect concentrations) for regulatory risk assessment .

Methodological Challenges & Contradictions

Q. Why do discrepancies arise in reported thermal stability thresholds for 2,4-Di-tert-butylphenol-d18?

- Methodological Answer :

- Root Cause : Variations in heating rates (e.g., 5°C/min vs. 10°C/min) during thermogravimetric analysis (TGA) can alter decomposition profiles. Confirm melting points (54–59°C) and boiling points (264–265°C) via differential scanning calorimetry (DSC) under standardized protocols .

- Mitigation : Cross-reference with NIST thermochemistry datasets, ensuring instrument calibration against certified reference materials .

Q. How can isotopic interference be minimized when using 2,4-Di-tert-butylphenol-d18 as an internal standard in mass spectrometry?

- Methodological Answer :

- Tuning Parameters : Optimize MS collision energy to suppress exchange artifacts. Use triple quadrupole systems for selective reaction monitoring (SRM) .

- Blank Correction : Analyze deuterium-free matrices to quantify background signals. Apply mathematical correction (e.g., linear regression) to adjust for isotopic carryover .

Safety & Compliance

Q. What are the critical safety protocols for handling 2,4-Di-tert-butylphenol-d18 in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to volatile organic compound (VOC) emissions .

- Waste Management : Segregate deuterated waste from protiated solvents. Incinerate via licensed facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.